molecular formula C13H10BrNO B3045190 N-(3-Bromophenyl)benzamide CAS No. 10286-85-8

N-(3-Bromophenyl)benzamide

Cat. No.: B3045190
CAS No.: 10286-85-8
M. Wt: 276.13 g/mol
InChI Key: FYUPCXSVODCKMV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)benzamide is an organic compound with the molecular formula C13H10BrNO It is a derivative of benzamide, where the amide nitrogen is bonded to a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Bromophenyl)benzamide can be synthesized through the direct condensation of 3-bromoaniline and benzoic acid. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of solid acid catalysts under ultrasonic irradiation, which provides a green and high-yielding process . This method not only reduces reaction times but also minimizes the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include N-oxides or amines, respectively.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-Bromophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)benzamide
  • N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide
  • 2-Bromo-N-(4-bromophenyl)benzamide

Comparison: N-(3-Bromophenyl)benzamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its 4-bromo counterpart, the 3-bromo derivative may exhibit different binding affinities and selectivities in biological systems.

Properties

IUPAC Name

N-(3-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPCXSVODCKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145550
Record name Benzamide, N-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-85-8
Record name N-(3-Bromophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10286-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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